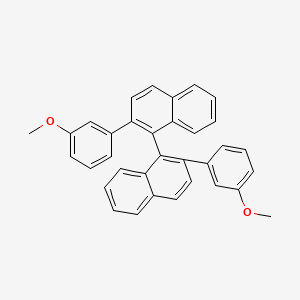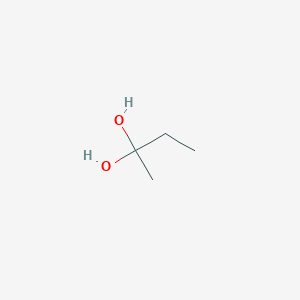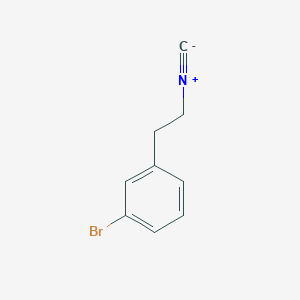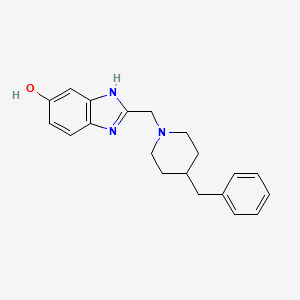
2,2'-Bis(3-methoxyphenyl)-1,1'-binaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene is an organic compound that belongs to the class of binaphthyl derivatives This compound is characterized by the presence of two naphthalene rings connected at the 1-position, each substituted with a 3-methoxyphenyl group at the 2-position
Preparation Methods
The synthesis of 2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene typically involves the coupling of 3-methoxyphenyl-substituted naphthalene derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of 2-bromo-3-methoxynaphthalene with 2-naphthylboronic acid in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or dimethylformamide under an inert atmosphere .
Chemical Reactions Analysis
2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydro derivatives.
Scientific Research Applications
2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene has several applications in scientific research:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions.
Biology: In biological research, the compound is studied for its potential as a fluorescent probe due to its strong fluorescence properties.
Medicine: The compound is being investigated for its potential therapeutic applications, including its use as an anti-cancer agent.
Mechanism of Action
The mechanism of action of 2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to DNA and proteins, leading to changes in their structure and function. The methoxy groups play a crucial role in the compound’s ability to interact with these targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene can be compared with other binaphthyl derivatives, such as:
2,2’-Bis(4-methoxyphenyl)-1,1’-binaphthalene: Similar structure but with methoxy groups at the 4-position, leading to different electronic and steric properties.
2,2’-Bis(3-hydroxyphenyl)-1,1’-binaphthalene: Contains hydroxy groups instead of methoxy groups, resulting in different reactivity and solubility.
2,2’-Bis(3-methylphenyl)-1,1’-binaphthalene: Substituted with methyl groups, affecting the compound’s chemical and physical properties.
These comparisons highlight the unique features of 2,2’-Bis(3-methoxyphenyl)-1,1’-binaphthalene, such as its specific substitution pattern and the resulting effects on its reactivity and applications.
Properties
CAS No. |
820974-49-0 |
|---|---|
Molecular Formula |
C34H26O2 |
Molecular Weight |
466.6 g/mol |
IUPAC Name |
2-(3-methoxyphenyl)-1-[2-(3-methoxyphenyl)naphthalen-1-yl]naphthalene |
InChI |
InChI=1S/C34H26O2/c1-35-27-13-7-11-25(21-27)31-19-17-23-9-3-5-15-29(23)33(31)34-30-16-6-4-10-24(30)18-20-32(34)26-12-8-14-28(22-26)36-2/h3-22H,1-2H3 |
InChI Key |
MXPDDFOUAYCGLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=C(C3=CC=CC=C3C=C2)C4=C(C=CC5=CC=CC=C54)C6=CC(=CC=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[4-(Diphenylphosphoryl)phenyl]-1H-pyrazole](/img/structure/B12530879.png)
![2-[2-(Dimethylamino)-6-nitro-1H-benzimidazol-1-yl]ethan-1-ol](/img/structure/B12530884.png)

![1,4-dimethyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine](/img/structure/B12530893.png)
![[5-Hydroxy-2-methyl-1-(3-methylbenzoyl)-1h-indol-3-yl]acetic acid](/img/structure/B12530894.png)
![4-([1,1'-Biphenyl]-4-yl)-N-tert-butyl-4-oxobut-2-enamide](/img/structure/B12530895.png)
![N-(4-aminophenyl)-2-[bis(2-hydroxyethyl)amino]-N-methylacetamide](/img/structure/B12530904.png)
![6-(Furan-2-yl)-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12530913.png)



![2-{4-[2-(Morpholin-4-yl)ethoxy]phenyl}-6-phenylpyrimidin-4(1H)-one](/img/structure/B12530939.png)
![(4,5-Dihydro-1H-imidazol-2-yl)-[4-(4-methoxy-phenylsulfanyl)-phenyl]-amine](/img/structure/B12530946.png)

